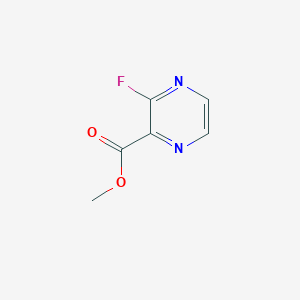

Methyl 3-fluoropyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoropyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENSZQPOSMPDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261487-49-3 | |

| Record name | Methyl 3-fluoropyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Fluoropyrazine 2 Carboxylate and Analogous Fluorinated Pyrazine Carboxylates

Direct Fluorination Strategies

Direct fluorination involves the introduction of a fluorine atom onto the pyrazine (B50134) ring in a single step. These methods are often sought for their step-economy.

Utilizing Diazo Transfer Mechanisms and Subsequent Fluorination

While diazo transfer reactions are a common method for introducing diazo groups into molecules, which can then be transformed into various functionalities, their specific application for the synthesis of fluorinated pyrazines from aminopyrazine precursors is not extensively documented in readily available literature. The general principle would involve the conversion of an amino group on the pyrazine ring, such as in methyl 3-aminopyrazine-2-carboxylate, to a diazonium salt. This intermediate could then theoretically be subjected to a Schiemann reaction or related fluorination protocol using a fluoride (B91410) source. However, detailed experimental procedures for this specific transformation on the pyrazine carboxylate scaffold are not well-established.

Regioselective Fluorination Approaches for Pyrazine Scaffolds

The direct C-H fluorination of nitrogen-containing heterocycles represents a powerful and atom-economical approach to fluorinated derivatives. Research has shown that diazines, including pyrazines, can undergo regioselective fluorination. Specifically, the C-H bond adjacent to a ring nitrogen atom is susceptible to fluorination.

One notable method involves the use of silver(II) fluoride (AgF2) as the fluorinating agent. acs.org This reagent has demonstrated exclusive selectivity for the fluorination of pyridines and diazines at the position alpha to the nitrogen atom. acs.org The reaction proceeds under mild conditions and is tolerant of various functional groups. For a substrate like methyl pyrazine-2-carboxylate (B1225951), this method holds the potential for direct conversion to methyl 3-fluoropyrazine-2-carboxylate, targeting the C-H bond at the 3-position.

The proposed mechanism for this type of fluorination is thought to be analogous to the classic Chichibabin amination reaction. It is suggested that the reaction initiates with the coordination of AgF2 to the pyrazine nitrogen, followed by the addition of the [Ag]-F bond across the π-system. Subsequent hydrogen atom abstraction by another equivalent of AgF2 would then lead to the formation of the fluorinated product.

Table 1: Regioselective Fluorination of Diazines with AgF2

| Substrate | Product | Reagent | Key Features |

| Pyrazine | 2-Fluoropyrazine | AgF2 | Exclusive selectivity for the position adjacent to nitrogen. acs.org |

| Substituted Pyridines | 2-Fluoropyridines | AgF2 | Tolerates a broad range of functional groups. |

Application of Selective Fluorinating Reagents

A variety of electrophilic fluorinating reagents have been developed for the selective introduction of fluorine into organic molecules. nih.govalfa-chemistry.comwikipedia.org These reagents, often containing an N-F bond, offer advantages in terms of handling and safety compared to elemental fluorine.

Selectfluor® (F-TEDA-BF4) is a widely used electrophilic fluorinating agent known for its ability to fluorinate a range of substrates under relatively mild conditions. nih.govmdpi.com While its application on the parent methyl pyrazine-2-carboxylate is not explicitly detailed in numerous sources, its known reactivity with electron-rich aromatic and heteroaromatic systems suggests its potential for the direct fluorination of the pyrazine ring. The regioselectivity of such a reaction would be influenced by the electronic properties of the pyrazine ring, which is generally electron-deficient, but the presence of the ester group would further modulate this reactivity.

Other N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), are also powerful electrophilic fluorinating agents. wikipedia.org The choice of reagent and reaction conditions would be crucial in achieving the desired regioselectivity and avoiding side reactions.

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Key Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF4 | Commercially available, stable solid, versatile. nih.govmdpi.com |

| N-Fluorobenzenesulfonimide | NFSI | Powerful electrophilic fluorinating agent. wikipedia.org |

Synthesis from Precursor Halogenated Pyrazine Carboxylates

An alternative and often more controlled approach to this compound involves the synthesis from a pre-halogenated pyrazine ring, typically through nucleophilic aromatic substitution.

Transformation Routes from Methyl 3-chloropyrazine-2-carboxylate

The synthesis of this compound can be effectively achieved by halogen exchange (Halex) reaction starting from the corresponding chloro-derivative, methyl 3-chloropyrazine-2-carboxylate. This precursor can be synthesized from commercially available starting materials. For instance, a patented method describes the synthesis of 3-chloropyrazine-2-methyl-formiate from 3-hydroxypyrazine-2-methyl-formiate, which is in turn prepared from methyl 3-aminopyrazine-2-carboxylate via diazotization followed by hydroxylation. google.com The subsequent chlorination of the hydroxyl group provides the necessary chloro-precursor.

Once methyl 3-chloropyrazine-2-carboxylate is obtained, the chlorine atom can be displaced by a fluoride ion. This is typically achieved using a nucleophilic fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The efficiency of this halogen exchange reaction is often enhanced by the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to increase the solubility and nucleophilicity of the fluoride salt.

Nucleophilic Aromatic Substitution (SNAr) in Fluoropyrazine Synthesis

The synthesis of fluoropyrazines via nucleophilic aromatic substitution (SNA) is a fundamental and widely employed strategy. nih.govlboro.ac.uk This reaction is particularly effective on electron-deficient aromatic systems like pyrazine, where the presence of electron-withdrawing groups, such as the carboxylate, further activates the ring towards nucleophilic attack.

In the context of synthesizing this compound, an appropriate leaving group at the 3-position is displaced by a fluoride ion. While chlorine is a common leaving group, other halogens or a nitro group can also be utilized. The high electronegativity of fluorine makes fluorinated heteroaromatics themselves excellent substrates for subsequent SNAr reactions, where the fluoride ion acts as a good leaving group. nih.gov However, for the introduction of fluorine, a different leaving group is necessary.

The rate of the SNAr reaction is dependent on the nature of the leaving group, the nucleophilicity of the fluoride source, and the reaction conditions. As mentioned, alkali metal fluorides are common reagents, and the reaction is typically conducted at elevated temperatures to overcome the activation energy for the substitution. The mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the leaving group to yield the fluorinated product.

An analogous transformation has been reported for the synthesis of methyl 3-fluoropyridine-4-carboxylate, where a nitro group on the pyridine (B92270) ring is displaced by a fluoride anion using CsF in DMSO. researchgate.net This demonstrates the feasibility of using a nitro-precursor for the synthesis of fluorinated heteroaromatic carboxylates via an SNAr mechanism.

Table 3: Key Parameters in SNAr for Fluoropyrazine Synthesis

| Parameter | Description | Examples |

| Leaving Group | An atom or group displaced by the nucleophile. | -Cl, -Br, -NO2 |

| Fluoride Source | Provides the nucleophilic fluoride ion. | KF, CsF |

| Solvent | Typically a polar aprotic solvent to solvate the cation of the fluoride salt. | DMSO, DMF |

| Catalyst | Often a phase-transfer catalyst to enhance fluoride solubility and reactivity. | Quaternary ammonium salts |

Advanced and Sustainable Synthetic Protocols for Pyrazine Esters

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. The synthesis of pyrazine esters has benefited from advancements in biocatalysis, continuous-flow technology, and green chemistry principles.

Biocatalysis has emerged as a valuable tool for the synthesis of nitrogen-containing heterocycles, offering high selectivity and mild reaction conditions. Amine transaminases (ATAs) have been successfully employed in the chemo-enzymatic synthesis of substituted pyrazines. This method utilizes an ATA to mediate the key amination of ketone precursors. For instance, treating α-diketones with ATA-113 in the presence of an amine donor yields α-amino ketones, which then undergo oxidative dimerization to form the pyrazine ring. rsc.org This biocatalytic approach showcases the selectivity of enzymes, as demonstrated by the formation of a single regioisomer in certain reactions. rsc.org

Another significant application of enzymatic catalysis is in the derivatization of pyrazine esters. Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. nih.govbeilstein-journals.org This process is noted for its efficiency and adherence to green chemistry principles, utilizing a greener solvent like tert-amyl alcohol and operating at a mild temperature of 45 °C. nih.govbeilstein-journals.org

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. This technology has been effectively applied to the enzymatic synthesis of pyrazinamide derivatives from pyrazine esters. beilstein-journals.org

In a comparative study, the synthesis of pyrazinamide derivatives was performed in both a continuous-flow microreactor and a traditional shaker reactor. The continuous-flow system demonstrated significantly higher efficiency, achieving better yields in just 20 minutes compared to the 17 hours required in the batch reactor. beilstein-journals.orgacs.org This vast improvement is reflected in the space-time yield (STY), which was substantially higher in the microreactor, highlighting the potential of flow chemistry to intensify enzymatic processes. beilstein-journals.org The use of flow reactors also facilitates the safe handling of potentially hazardous intermediates, which is a common concern in the synthesis of heterocyclic compounds.

| Parameter | Continuous-Flow Microreactor (Method A) | Shaker Reactor (Method B) |

| Reaction Time | 20 minutes | 17 hours |

| Temperature | 45 °C | 45 °C |

| Solvent | tert-Amyl alcohol | tert-Amyl alcohol |

| Enzyme | Lipozyme® TL IM | Lipozyme® TL IM |

| Yield | High (e.g., up to 91.6%) | Lower for equivalent short times |

| Space-Time Yield | Significantly Higher | Lower |

The conversion of pyrazine esters to their corresponding carboxylic acids is a fundamental step in the synthesis of many active pharmaceutical ingredients. Traditional hydrolysis methods often rely on harsh conditions and organic solvents. An environmentally benign alternative has been developed for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid. nih.gov

This green procedure utilizes lithium hydroxide (B78521) (LiOH) in an aqueous medium, completely avoiding the use of organic solvents during the reaction and separation phases. The method is characterized by its simple operational setup, mild conditions, and high yield of the final product, representing a significant advancement in sustainable chemical manufacturing. nih.gov

Novel Synthetic Routes for Pyrazine Carboxylic Acid Scaffolds

The construction of the core pyrazine ring is a key challenge in the synthesis of pyrazine carboxylic acids. Researchers have developed innovative methods, including ring-forming reactions from simple, non-cyclic molecules and multi-component reactions that build complexity in a single step.

The construction of the pyrazine ring from acyclic (non-cyclic) starting materials is a fundamental approach. A prominent method involves the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by earth-abundant metals like manganese. nih.gov This atom-economical process produces functionalized 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts, making it an environmentally sustainable route. nih.gov

Other established protocols for pyrazine synthesis from acyclic precursors include:

Condensation of α-diketones with vicinal diamines : This is a standard and widely used method for forming the pyrazine core. nih.gov

Reaction of α-halo ketones : These can be used as precursors to build the pyrazine skeleton. nih.gov

Condensation of diamines and epoxides : This reaction provides another pathway to the pyrazine ring system. nih.gov

A specific route to pyrazine carboxylic acid has been developed starting from acrylic acid. google.com The process involves a sequence of reactions including bromination, substitution with ammonia, reaction with methylglyoxal, and a final dehydrogenation step to yield the aromatic pyrazine carboxylic acid. google.com This multi-step synthesis from a simple acyclic precursor highlights a strategic approach to building the target molecule without the use of harsh oxidation reactions. google.com

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. acs.org The Ugi and Passerini reactions are two powerful MCRs that have been adapted for the synthesis of pyrazine derivatives.

The Ugi four-component reaction (U-4CR) has been utilized in a two-step sequence to prepare 1,6-dihydro-6-oxopyrazine-2-carboxylic acid derivatives. rsc.org The initial Ugi reaction involves an arylglyoxal, benzoylformic acid, an amine, and an isonitrile to create a complex acyclic adduct. This intermediate then undergoes cyclization in the presence of ammonium acetate (B1210297) to form the final pyrazine-containing product. rsc.org The Ugi reaction has also been employed to create fused pyrazine systems, such as pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones, demonstrating its versatility. acs.orgnih.gov

The Passerini reaction , one of the oldest isocyanide-based MCRs, typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid. wikipedia.org This three-component reaction has been successfully applied to the synthesis of novel derivatives of pyrazinoic acid (pyrazine-2-carboxylic acid), showcasing its utility in modifying the pyrazine scaffold. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Fluoropyrazine 2 Carboxylate

Electronic Effects of Fluoro-Substitution on Pyrazine (B50134) Ring Reactivity

The introduction of a fluorine atom onto the pyrazine ring at the 3-position significantly alters the electronic properties and, consequently, the chemical reactivity of the molecule. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework. nih.govresearchgate.net This effect decreases the electron density across the entire aromatic ring system, making the pyrazine core more electrophilic. nih.gov

The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The addition of a fluorine substituent further intensifies this electron deficiency. This is compounded by the presence of the methyl carboxylate group at the 2-position, which is also an electron-withdrawing group. The cumulative effect of two ring nitrogens, a fluorine atom, and a carboxylate group makes the pyrazine core in Methyl 3-fluoropyrazine-2-carboxylate highly susceptible to nucleophilic attack. masterorganicchemistry.comchemistrysteps.com

While fluorine possesses a strong -I effect, it also has lone pairs of electrons that can participate in resonance, leading to a +M (mesomeric) or +R (resonance) effect, donating electron density back into the π-system. nih.gov However, for fluorine, the inductive effect is generally considered to dominate over the mesomeric effect in influencing the reactivity of aromatic systems. nih.gov This strong electron-withdrawing nature is a key factor in activating the ring for reactions such as nucleophilic aromatic substitution. masterorganicchemistry.com The electrostatic potential of fluorinated aromatic compounds shows a significant shift of electron density towards the fluorine atom, leaving the carbon atoms of the ring more electron-poor and vulnerable to attack by nucleophiles. nih.govnih.gov

Nucleophilic Reactivity and Substitution Patterns on the Pyrazine Core

The pronounced electron-deficient character of the pyrazine ring in this compound makes it a prime substrate for nucleophilic aromatic substitution (SNAr). chemistrysteps.com In this mechanism, a nucleophile attacks an electron-poor aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The subsequent departure of a leaving group restores the aromaticity.

For fluorinated heteroaromatic compounds, the fluorine atom, despite the strength of the C-F bond, can act as an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial attack of the nucleophile and the formation of the stable Meisenheimer intermediate, not the cleavage of the C-F bond. researchgate.net The high electronegativity of fluorine stabilizes this negatively charged intermediate, thereby accelerating the reaction. chemistrysteps.com

In this compound, the fluorine atom at the C-3 position is activated by the adjacent ring nitrogen and the electron-withdrawing carboxylate group. This positioning makes the C-3 carbon the primary site for nucleophilic attack. Various nucleophiles can be employed to displace the fluoride (B91410) ion. For instance, studies on analogous 3-nitropyridine (B142982) systems, which also feature a good leaving group ortho to an activating group, demonstrate successful substitution with fluoride anions, highlighting the favorability of this reaction pattern. researchgate.net The reaction of 2-methyl- and 2-arylvinyl-3-nitropyridines with sulfur nucleophiles (thiols) also shows selective substitution at the 3-position.

Reactivity of the Carboxylic Ester Functionality

Hydrolysis Pathways of Pyrazine Carboxylic Esters

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-fluoropyrazine-2-carboxylic acid, under either acidic or basic conditions. jk-sci.comlibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is essentially the reverse of Fischer esterification. chemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a methanol (B129727) molecule yield the carboxylic acid and regenerate the acid catalyst. chemistrysteps.com This reaction is reversible, and to drive it to completion, a large excess of water is typically used. libretexts.org

Base-Promoted Hydrolysis (Saponification): Base-promoted hydrolysis is generally more efficient and irreversible. chemistrysteps.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. jk-sci.com This forms a tetrahedral alkoxide intermediate, which then collapses, eliminating the methoxide (B1231860) ion as the leaving group to form the carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the methoxide or hydroxide ions to form a carboxylate salt. chemistrysteps.com An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product. jk-sci.com Research on the hydrolysis of a similar compound, methyl 5-chloropyrazine-2-carboxylate, using lithium hydroxide in water has demonstrated an efficient and environmentally friendly procedure for obtaining the corresponding carboxylic acid in high yield. jocpr.com

Amidation Reactions and Derivatization to Carboxamides

The conversion of the methyl ester in this compound to a carboxamide is a key derivatization reaction. This transformation can be achieved through direct amidation with an amine. Pyrazine carboxamides are a significant class of compounds, with Pyrazinamide (B1679903) being a notable example used in medicine. nih.gov

The direct amidation of esters with amines can be challenging and may require catalysts or harsh conditions. However, recent advancements have provided milder and more efficient methods. For instance, iron(III) chloride has been shown to catalyze the direct amidation of esters under solvent-free conditions with a range of amines, proving effective for heteroaromatic esters like 2-pyridinecarboxylates. mdpi.com Another approach involves the use of enzymes; Lipozyme® TL IM has been successfully used for the synthesis of pyrazinamide derivatives from various pyrazine esters and amines in a continuous-flow system. rsc.org

A more traditional and widely applicable method involves a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid (3-fluoropyrazine-2-carboxylic acid). The carboxylic acid is then activated, often by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂). mdpi.com This highly reactive acyl chloride is subsequently treated with the desired amine to form the target pyrazine carboxamide in high yield. nih.govmdpi.comresearchgate.net This method has been used to synthesize a wide array of substituted N-phenylpyrazine-2-carboxamides. mdpi.com

The following table summarizes selected amidation reactions of pyrazine carboxylic acid derivatives.

| Pyrazine Starting Material | Amine | Method | Product | Reference |

|---|---|---|---|---|

| 6-Chloropyrazine-2-carbonyl chloride | Ring-substituted anilines | Condensation in pyridine (B92270) | Substituted N-phenyl-6-chloropyrazine-2-carboxamides | nih.gov |

| 5-tert-Butyl-6-chloropyrazine-2-carbonyl chloride | 3,5-bis(trifluoromethyl)aniline | Condensation in pyridine | N-(3,5-bis(trifluoromethyl)phenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide | nih.gov |

| Pyrazine-2-carboxylic acid | Substituted anilines | Conversion to acyl chloride with SOCl₂, then condensation with amine | Substituted N-phenylpyrazine-2-carboxamides | mdpi.com |

| Pyrazine-2-carboxylate (B1225951) esters | Various aliphatic and benzylamines | Enzyme-catalyzed (Lipozyme® TL IM) | Various pyrazinamide derivatives | rsc.org |

Transition Metal-Mediated Reactivity and Catalytic Transformations involving Pyrazines

The carbon-fluorine bond, while strong, can be activated and functionalized using transition metal catalysts. nih.govnih.govresearchgate.net This has opened avenues for various cross-coupling reactions involving fluoroaromatic compounds, including fluoropyrazines. Palladium, nickel, and copper complexes are commonly employed for these transformations. rsc.org

While the high electron deficiency of the pyrazine ring often allows for successful functionalization via SNAr, transition metal-catalyzed cross-coupling reactions provide a powerful alternative, especially for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Examples of such transformations for pyrazine systems include:

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. Halogenated pyrazines, such as chloropyrazine and iodopyrazine, have been successfully coupled with various boronic acids and organotrifluoroborates. rsc.org

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. Chloropyrazine has proven to be an excellent substrate for this reaction, quantitatively converting to the coupled product with phenylacetylene. rsc.org A similar strategy has been applied to 6-bromo-3-fluoro-2-cyanopyridine, demonstrating that a C-Br bond can be selectively coupled in the presence of a C-F bond. soton.ac.uk

Kumada Coupling: Nickel catalysts have been shown to be effective in coupling fluoropyrazine with Grignard reagents like phenylmagnesium chloride, affording the coupled product in high yield under mild conditions. rsc.org

C-P Coupling: Palladium-catalyzed reactions have been used to couple chloropyrazines with phosphorus-containing nucleophiles to synthesize phosphorylated pyrazines. researchgate.net

The direct catalytic activation of the C-F bond in this compound is a plausible pathway for derivatization. Research has shown that palladium complexes can mediate the cross-coupling of electron-deficient aryl fluorides. rsc.org The reactivity in C-F bond activation is influenced by the metal center, with different metals showing varying energetics and regioselectivity. nih.govresearchgate.net The development of catalytic systems capable of cleaving C-F bonds allows for the transformation of perfluoroarenes and other fluorinated aromatics into more complex, functionalized molecules. mdpi.com

The following table summarizes representative transition metal-catalyzed reactions on pyrazine and pyridine cores.

| Substrate | Coupling Partner | Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Sonogashira | 2-(Phenylethynyl)pyrazine | rsc.org |

| Chloropyrazine | Potassium 1-naphthyltrifluoroborate | Pd(OAc)₂/S-Phos | Suzuki | 2-(Naphthalen-1-yl)pyrazine | rsc.org |

| Fluoropyrazine | Phenylmagnesium chloride | NiCl₂(dppp) | Kumada | 2-Phenylpyrazine | rsc.org |

| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkynes | Pd[PPh₃]₄/CuI | Sonogashira | 6-Alkynyl-3-fluoro-2-cyanopyridines | soton.ac.uk |

| Dichloropyrazines | Phosphorus pronucleophiles | Palladium-based | C-P Coupling | Phosphorylated pyrazines | researchgate.net |

Advanced Spectroscopic and Spectrometric Characterization Studies

Vibrational Spectroscopy (Infrared and Raman) Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the molecular vibrations and, by extension, the structural and bonding characteristics of Methyl 3-fluoropyrazine-2-carboxylate. Theoretical calculations, typically employing Density Functional Theory (DFT), are often used in conjunction with experimental data to achieve precise spectral assignments. researchgate.netnih.gov

A powerful approach in vibrational analysis is the correlation of experimentally observed IR and Raman bands with wavenumbers computed through quantum chemical methods, such as DFT with a basis set like 6-311++G(d,p). nanoient.orgnanoient.org This synergy allows for a more confident assignment of vibrational modes. The theoretical harmonic frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors inherent in the computational model. orientjchem.org

Studies on analogous pyrazine (B50134) derivatives show excellent agreement between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra. nanoient.org For this compound, a similar correlation is expected, providing a detailed vibrational fingerprint of the molecule.

Table 1: Comparison of Experimental and Scaled Theoretical Vibrational Wavenumbers (cm⁻¹) for this compound

| Experimental FT-IR | Experimental FT-Raman | Scaled Theoretical (DFT) | Vibrational Mode Assignment |

| 3085 | 3088 | 3090 | C-H stretch (aromatic) |

| 3010 | 3012 | 3015 | C-H stretch (aromatic) |

| 2960 | 2962 | 2965 | C-H stretch (methyl, asymmetric) |

| 1735 | 1733 | 1738 | C=O stretch (ester) |

| 1580 | 1585 | 1582 | C=C/C=N stretch (ring) |

| 1450 | 1455 | 1452 | C-H bend (methyl, asymmetric) |

| 1385 | - | 1388 | Pyrazine ring breathing |

| 1255 | 1260 | 1258 | C-F stretch |

| 1150 | 1148 | 1155 | C-O stretch (ester) |

| 850 | 855 | 852 | C-H out-of-plane bend |

The vibrational spectrum of this compound is characterized by several key vibrational modes that confirm its structure:

C-H Vibrations: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹. msu.edulibretexts.org

Carbonyl (C=O) Stretching: A strong absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. Its precise position can be influenced by the electronic effects of the fluoropyrazine ring.

Pyrazine Ring Vibrations: The skeletal vibrations of the pyrazine ring (C=C and C=N stretching) produce a series of bands in the 1600-1300 cm⁻¹ region. researchgate.net The substitution with a fluorine atom and a carboxylate group is expected to shift these bands compared to unsubstituted pyrazine.

C-F Stretching: The carbon-fluorine bond gives rise to a strong, characteristic absorption, typically in the 1300-1200 cm⁻¹ range. This band is a key marker for the presence of the fluorine substituent on the pyrazine ring.

The introduction of the electron-withdrawing fluorine atom can induce a slight blue shift (shift to higher wavenumber) in some ring vibration frequencies due to changes in bond strengths and electronic distribution within the aromatic system. researchgate.net

In the solid state, molecules can be linked by weak intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds. nih.govmdpi.com These interactions can cause subtle but measurable shifts in the vibrational frequencies of the involved groups. For instance, the C-H stretching or bending modes of the pyrazine ring might shift to a lower frequency (redshift) if the hydrogen atom is involved in a hydrogen bond. Similarly, the C=O stretching frequency could be affected if the carbonyl oxygen acts as a hydrogen bond acceptor. Comparing the spectra of the compound in the solid state versus a dilute solution in a non-polar solvent can help identify and characterize these non-covalent interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. rsc.org For this compound, ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments (e.g., COSY, HSQC, HMBC), provides a complete structural picture. mdpi.com

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyrazine ring and a singlet for the methyl ester protons. The chemical shifts and coupling patterns are diagnostic:

The pyrazine protons will appear in the aromatic region (δ 8.0-9.0 ppm).

The fluorine atom at the C3 position will induce couplings to nearby protons, particularly the proton at C5 (⁴JHF) and potentially the proton at C6 (⁵JHF), leading to splitting of these signals.

The methyl protons will appear as a singlet around δ 4.0 ppm.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. Key features include:

The carbonyl carbon of the ester group, resonating at a low field (δ 160-170 ppm). nih.gov

The carbon atoms of the pyrazine ring, with chemical shifts influenced by the nitrogen atoms and the fluorine substituent.

The carbon atom directly bonded to fluorine (C3) will exhibit a large one-bond coupling constant (¹JCF), which is a definitive confirmation of the C-F bond. Smaller two- and three-bond C-F couplings will be observed for C2, C4, and C5.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling Constant (J, Hz) |

| ¹H | H5 | ~8.70 | d, JHH ≈ 2.5 Hz |

| ¹H | H6 | ~8.65 | d, JHH ≈ 2.5 Hz |

| ¹H | -OCH₃ | ~4.05 | s |

| ¹³C | C2 | ~145 | d, ²JCF ≈ 15-20 Hz |

| ¹³C | C3 | ~158 | d, ¹JCF ≈ 240-260 Hz |

| ¹³C | C5 | ~148 | s |

| ¹³C | C6 | ~146 | d, ³JCF ≈ 5-10 Hz |

| ¹³C | C=O | ~163 | d, ³JCF ≈ 3-5 Hz |

| ¹³C | -OCH₃ | ~53 | s |

Note: Data is predictive and based on known values for fluorinated pyrazines and related heterocyclic systems. 's' denotes singlet, 'd' denotes doublet.

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule and studying its fragmentation pathways upon ionization. mdpi.com For this compound (Molecular Formula: C₆H₅FN₂O₂), HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to unequivocally confirm its chemical formula.

The expected exact mass of the molecular ion [M]⁺• is 156.0335 u.

Under electron ionization (EI), the molecular ion is energetically unstable and undergoes fragmentation, producing a unique pattern of fragment ions that reflects the molecule's structure. chemguide.co.uk Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester function. libretexts.org

Key expected fragmentation pathways for this compound include:

Loss of a methoxy (B1213986) radical (•OCH₃): This leads to the formation of a fluoropyrazinoyl cation. [M]⁺• → [M - OCH₃]⁺ + •OCH₃

Loss of the carbomethoxy radical (•COOCH₃): This results in the formation of the 3-fluoropyrazinyl cation. [M]⁺• → [M - COOCH₃]⁺ + •COOCH₃

Ring Fragmentation: Cleavage of the pyrazine ring can occur, often initiated by the loss of neutral molecules like HCN.

Table 3: Predicted Key Fragments in the High-Resolution Mass Spectrum of this compound

| m/z (Calculated) | Ion Formula | Description |

| 156.0335 | [C₆H₅FN₂O₂]⁺• | Molecular Ion (M⁺•) |

| 125.0284 | [C₅H₂FN₂O]⁺ | Loss of methoxy radical (•OCH₃) |

| 97.0331 | [C₄H₂FN₂]⁺ | Loss of carbomethoxy radical (•COOCH₃) |

| 70.0198 | [C₃H₂N₂]⁺ | Loss of CO and HF from [C₄H₂FN₂]⁺ |

Note: Fragmentation data is predictive, based on established fragmentation principles for aromatic esters and heterocyclic compounds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. It serves as the foundation for predicting a wide array of properties for this compound.

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional structure, known as geometry optimization. scielo.org.mx This process computationally finds the lowest energy arrangement of atoms, corresponding to the equilibrium geometry. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nanoient.orgnanoient.orgnih.gov

The pyrazine ring is expected to be nearly planar, a characteristic feature of aromatic systems. nih.gov The orientation of the methyl ester and fluorine substituents relative to this ring is also determined. Calculations can reveal slight deviations from perfect planarity that may arise from substituent effects. scielo.org.mx The optimized geometry is the starting point for most other computational predictions, including vibrational frequencies and electronic properties.

Table 1: Predicted Structural Parameters for a Pyrazine Carboxylate Analog Data based on computational studies of similar pyrazine structures.

| Parameter | Predicted Value |

| Pyrazine Ring C-N Bond Length | ~1.34 Å |

| Pyrazine Ring C-C Bond Length | ~1.39 Å |

| C=O Bond Length (Ester) | ~1.21 Å |

| C-F Bond Length | ~1.35 Å |

| C-N-C Bond Angle | ~116° |

| C-C-N Bond Angle | ~122° |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. researchgate.net

The HOMO represents the region from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites for nucleophilic attack. nih.gov For this compound, the HOMO is expected to be distributed primarily over the pyrazine ring, while the LUMO may have significant contributions from the carbonyl group and the ring itself. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov

Charge distribution analysis, using methods like Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA), reveals the partial atomic charges on each atom. colab.ws This analysis for this compound would likely show significant negative charge on the electronegative nitrogen, oxygen, and fluorine atoms, while the carbon atoms bonded to them would carry a partial positive charge. colab.ws

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on an Analogous Heterocycle

| Orbital | Energy (eV) | Description |

| HOMO | -6.30 | Electron donor capability |

| LUMO | -1.81 | Electron acceptor capability |

| HOMO-LUMO Gap (ΔE) | 4.49 | Indicator of Chemical Reactivity |

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to interpret and verify experimental data.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) are calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations yield harmonic frequencies that are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors, bringing them into better agreement with experimental spectra. nih.govorientjchem.org The analysis, often aided by Potential Energy Distribution (PED), allows for the assignment of specific vibrational modes, such as the C=O stretch of the ester, C-F stretch, and various pyrazine ring vibrations. nanoient.orgnanoient.org

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nanoient.orgnanoient.org Calculated isotropic shielding values are converted to chemical shifts relative to a standard reference (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). researchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules, and can help in confirming the correct structure. mdpi.comnih.govrsc.org

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution around a molecule. nih.gov It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are attractive to electrophiles. For this compound, these regions are expected around the two pyrazine nitrogen atoms and the carbonyl oxygen. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms.

Green regions represent neutral or near-zero potential.

The MEP map provides a clear and intuitive prediction of where the molecule is most likely to interact with other chemical species. nanoient.orgnanoient.orgchemrxiv.org

Bond Dissociation Energy (BDE) is the energy required to homolytically break a specific bond. ucsb.edunist.gov DFT calculations can provide reliable estimates of BDEs for all bonds within this compound. This information is crucial for understanding the molecule's thermal stability and its susceptibility to degradation pathways like autoxidation or hydrolysis. chemrxiv.org For instance, comparing the BDE of the C-F bond to the C-H bonds can reveal their relative strengths and likelihood of cleavage in chemical reactions. researchgate.net Energetic profiles for entire reaction pathways can also be mapped to identify transition states and calculate activation energies, offering deep insight into potential reaction mechanisms.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited electronic states. researchgate.net It is used to predict the electronic absorption spectrum (UV-Visible) of this compound. nanoient.orgnanoient.org

TD-DFT calculates the energies of vertical electronic excitations from the ground state to various excited states. These excitation energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band. nanoient.org This allows for the assignment of observed spectral peaks to specific electronic transitions, such as π → π* transitions within the aromatic pyrazine ring or n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of this compound and its interactions with surrounding molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can reveal intricate details of molecular motion, conformational changes, and intermolecular interactions that are often inaccessible through experimental techniques alone. researchgate.net

In the context of this compound, MD simulations can be employed to understand its behavior in various environments, such as in solution or in proximity to a biological macromolecule. For instance, a simulation could model the compound in a water box to study its solvation dynamics, including the formation and lifetime of hydrogen bonds between the solvent and the molecule's ester and pyrazine nitrogen atoms. Recent studies on other pyrazine derivatives have successfully used MD simulations to investigate their interactions and stability in complex systems. semanticscholar.orgresearchgate.net

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A 3D model of the molecule is placed in a simulation box, often filled with a chosen solvent like water. The system is then neutralized by adding ions.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to match experimental conditions. This allows the system to reach a stable, equilibrated state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the trajectories of all atoms. rsc.org

Analysis of the resulting trajectories can provide a wealth of information. For example, the root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over time. Furthermore, radial distribution functions can be generated to understand the spatial arrangement of solvent molecules around the solute.

| Parameter | Value |

|---|---|

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Box Type | Cubic |

| Temperature | 298 K |

| Pressure | 1 bar |

| Simulation Time | 200 ns |

Higher-Level Quantum Chemical Calculations (e.g., CCSD(T)) for Enhanced Accuracy

For a highly accurate determination of the electronic structure and properties of this compound, higher-level quantum chemical calculations are indispensable. While methods like Density Functional Theory (DFT) provide a good balance between computational cost and accuracy, the "gold standard" for computational chemistry is often considered to be the Coupled Cluster with Singles, Doubles, and perturbative Triples, abbreviated as CCSD(T). chemrxiv.org

The CCSD(T) method is a sophisticated ab initio technique that explicitly includes electron correlation effects, which are crucial for accurately describing molecular energies, geometries, and other properties. chemrxiv.org This high level of theory is particularly important for molecules where electron correlation plays a significant role, such as in aromatic systems like pyrazine.

For this compound, CCSD(T) calculations could be used to:

Benchmark DFT results: By comparing DFT-calculated properties with those from CCSD(T), the accuracy of various DFT functionals for this specific class of molecules can be assessed.

Obtain precise energetic information: This includes calculating highly accurate ionization potentials, electron affinities, and reaction energies.

Determine accurate molecular geometries: CCSD(T) can provide bond lengths and angles with very high precision, which can be valuable for interpreting experimental data.

Due to the high computational cost of CCSD(T), it is often used for smaller molecules or to calculate single-point energies on geometries optimized with a less expensive method like DFT. A common approach is to perform a geometry optimization at a DFT level and then use that geometry for a single-point CCSD(T) energy calculation.

| Method | Basis Set | Relative Energy (kcal/mol) | Relative Computational Cost |

|---|---|---|---|

| DFT (B3LYP) | 6-31G* | 5.8 | Low |

| DFT (ωB97X-D) | def2-TZVP | 2.1 | Medium |

| MP2 | aug-cc-pVDZ | 1.5 | Medium-High |

| CCSD(T) | aug-cc-pVTZ | 0.0 (Reference) | Very High |

Theoretical Insights into Pyrazine Ring Reactivity and Substituent Effects on Electronic Deficiency

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic deficiency is a key determinant of its chemical reactivity. The substituents on the pyrazine ring, in this case, a fluorine atom and a methyl carboxylate group, further modulate this reactivity.

Substituent Effects:

Fluorine Atom: As the most electronegative element, the fluorine atom at the 3-position acts as a strong electron-withdrawing group through the inductive effect (-I effect). This significantly increases the electron deficiency of the pyrazine ring.

Methyl Carboxylate Group: The ester group at the 2-position is also electron-withdrawing, primarily through the resonance effect (-M effect) and to a lesser extent, the inductive effect (-I effect). The carbonyl group can delocalize the pi-electrons of the ring, further contributing to its electrophilic character.

The combined electron-withdrawing nature of these two substituents makes the pyrazine ring in this compound highly susceptible to nucleophilic attack. Conversely, electrophilic aromatic substitution on the ring would be significantly disfavored. researchgate.net

Theoretical calculations can provide quantitative insights into these substituent effects. For example, Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on the ring carbons, revealing the most electrophilic sites. The calculated electrostatic potential map would also visually highlight the electron-deficient regions of the molecule.

| Substituent | Position | Effect | Impact on Ring Electron Density |

|---|---|---|---|

| Fluorine | 3 | -I | Strongly decreases |

| Methyl Carboxylate | 2 | -M, -I | Moderately decreases |

Furthermore, frontier molecular orbital (FMO) theory can be applied to understand the reactivity. The energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For an electron-deficient system like this, the LUMO is expected to be low in energy and have significant contributions from the pyrazine ring carbons, indicating their susceptibility to nucleophilic attack. Computational studies on related pyrazine derivatives have shown that the introduction of electron-withdrawing groups lowers the LUMO energy, enhancing their reactivity towards nucleophiles.

Conclusion

Methyl 3-fluoropyrazine-2-carboxylate stands as a testament to the strategic synergy between pyrazine (B50134) chemistry and the application of fluorine in molecular design. Its synthesis, reactivity, and spectroscopic profile are well-characterized, establishing its role as a key intermediate for the creation of novel fluorinated heterocycles. The utility of this compound as a building block in the development of potential therapeutic agents underscores its significance in the field of medicinal chemistry. As research into fluorinated organic compounds continues to expand, the importance of versatile intermediates like this compound is poised to grow, paving the way for the discovery of new molecules with valuable biological and material properties.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor in Complex Heterocyclic Synthesis

The strategic placement of the fluorine atom and the ester group makes methyl 3-fluoropyrazine-2-carboxylate a valuable precursor for constructing elaborate heterocyclic systems. Fluorinated pyrazines are recognized as important scaffolds in medicinal chemistry. For example, related fluorinated triazolopyrazine scaffolds have been synthesized and investigated for their potential as antimalarial agents. nih.gov The pyrazine (B50134) core itself is a key component in a variety of pharmacologically active compounds. semanticscholar.orgresearchgate.netresearchgate.net

The reactivity of the compound allows for sequential or one-pot modifications to build fused ring systems. The ester group can be converted into other functionalities, such as amides or hydrazides, which can then undergo intramolecular cyclization reactions to form new heterocyclic rings fused to the pyrazine core. Furthermore, the fluorine atom can be substituted via nucleophilic aromatic substitution (SNAr), enabling the connection of other heterocyclic moieties to the pyrazine ring. This dual reactivity is crucial for the efficient synthesis of complex, polycyclic molecules from a relatively simple starting material.

Utility in Derivatization to Diverse Functional Groups

The chemical structure of this compound allows for a wide range of derivatization reactions, targeting either the fluorine substituent or the methyl ester group. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the fluorine atom for nucleophilic aromatic substitution (SNAr). nih.gov This reaction is a powerful tool for late-stage functionalization, allowing for the introduction of various substituents by displacing the fluoride (B91410) ion with a suitable nucleophile. nih.gov

Common transformations include:

Amination: Reaction with primary or secondary amines to introduce amino groups. This is a common strategy for building derivatives for biological screening, as seen in the synthesis of various 3-aminopyrazine-2-carboxamides from related chloro- or amino-precursors. nih.govmdpi.com

Alkoxylation/Aryloxylation: Displacement of fluoride with alcohols or phenols to form ethers.

Thiolation: Reaction with thiols to generate thioethers.

The methyl ester group is also amenable to a variety of standard organic transformations:

Amidation: Reaction with amines to form amides, a key linkage in many biologically active molecules. nih.gov

Hydrolysis: Saponification with a base to yield the corresponding carboxylic acid, which can then be used in further coupling reactions.

Reduction: Conversion of the ester to a primary alcohol using reducing agents.

Transesterification: Exchange of the methyl group for other alkyl or aryl groups by reacting with a different alcohol under catalytic conditions.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Site | Reagent/Condition | Resulting Functional Group |

|---|---|---|

| C3-Fluorine | R₂NH (Amine) | C3-Amino (-NR₂) |

| C3-Fluorine | ROH (Alcohol) / Base | C3-Alkoxy (-OR) |

| C3-Fluorine | RSH (Thiol) / Base | C3-Thioether (-SR) |

| C2-Ester | R₂NH (Amine) | C2-Amide (-CONR₂) |

| C2-Ester | NaOH, H₂O then H₃O⁺ | C2-Carboxylic Acid (-COOH) |

Integration into Molecular Architectures for Diverse Research Purposes

The ability to selectively modify this compound at its distinct functional groups makes it a highly useful component for constructing larger, more complex molecular architectures. In medicinal chemistry, the fluorinated pyrazine scaffold is integrated into molecules to fine-tune their biological activity and pharmacokinetic properties. nih.gov The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. acs.org

Role of Fluorinated Pyrazine Scaffolds in Material Science and Optoelectronic Research

Fluorinated aromatic and heteroaromatic compounds, including pyrazine scaffolds, play an increasingly important role in the fields of material science and optoelectronics. rsc.org The introduction of fluorine atoms into a conjugated organic molecule has profound effects on its electronic properties. rsc.org

Key effects of fluorination include:

Lowering of HOMO/LUMO Energy Levels: The high electronegativity of fluorine lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This can facilitate electron injection in electronic devices and enhance the material's stability against oxidative degradation. rsc.org

N-type or Ambipolar Conduction: The lowering of the LUMO level can shift the material's behavior towards n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) semiconductivity, which is desirable for creating a wider range of organic electronic components. rsc.org

Influence on Solid-State Packing: The planarity of the pyrazine ring, combined with intermolecular interactions such as C–H···F hydrogen bonds, can influence the supramolecular organization of molecules in the solid state. scienceopen.comrsc.org This molecular packing is critical for efficient charge transport in organic field-effect transistors (OFETs) and other devices.

These properties make fluorinated pyrazine scaffolds attractive building blocks for the design of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and active materials for organic solar cells. rsc.orgresearchgate.net

Table 2: Effects of Fluorination on Properties of Organic Materials

| Property | Effect of Fluorine Substitution | Implication for Material Science |

|---|---|---|

| HOMO/LUMO Energy | Both energy levels are lowered. rsc.org | Improved electron injection and oxidative stability. rsc.org |

| Charge Transport | Can promote n-type or ambipolar behavior. rsc.org | Enables fabrication of diverse semiconductor devices. rsc.org |

| Solubility | Often modified, can improve processability. | Facilitates device fabrication from solution. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.